molecular formula C14H15FN2O B2704414 N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide CAS No. 2202251-00-9

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide

Cat. No.: B2704414
CAS No.: 2202251-00-9
M. Wt: 246.285
InChI Key: DDACJGBFAXXTGE-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide is a synthetic small molecule based on the privileged indole-2-carboxamide scaffold. This scaffold is recognized in medicinal chemistry as a versatile synthetic handle for constructing diversely substituted and polycyclic indole structures, which are core frameworks in numerous natural products and bioactive molecules . This specific compound is designed for research applications only and falls under the class of organic compounds known as indolecarboxamides. Its structure features a carboxamide group attached to the 2-position of an indole ring, further substituted with a 2-fluorocyclopentyl group on the amide nitrogen. Potential Research Areas & Value: The indole-2-carboxamide core is a scaffold of high interest in early-stage drug discovery. Analogs of this chemical class are actively investigated for their potential in multiple therapeutic areas. Research indicates that indole-2-carboxamides can exhibit antitubercular activity by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a promising target for combating drug-resistant tuberculosis . Furthermore, certain derivatives have demonstrated antiparasitic properties in phenotypic screens against diseases like Chagas disease , while others have shown cytotoxic and antiproliferative effects against cancer cell lines, including pediatric glioblastoma, suggesting value in oncology research . The scaffold's synthetic versatility also makes it a valuable intermediate for developing more complex, fused indole architectures . Handling & Compliance: this compound is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACJGBFAXXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent to introduce the fluorine atom into the cyclopentyl ring . The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the fluorination process.

Industrial Production Methods

Industrial production of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient fluorination and subsequent formation of the indole carboxamide structure .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Scientific Research Applications

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

1. Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its potential in treating various diseases due to its ability to interact with biological receptors and enzymes. Its unique structural properties may enhance the efficacy and selectivity of drug candidates.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Biological Studies

  • Fluorinated Biomolecules : The compound serves as a model for studying the interactions of fluorinated biomolecules with biological systems, providing insights into the effects of fluorination on biological activity.
  • Inflammation Research : It exhibits anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.

3. Materials Science

  • Synthesis of Advanced Materials : As a building block for the synthesis of more complex fluorinated compounds, it has potential applications in developing materials with specific properties such as increased stability and reactivity.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers
AntiviralPotential activity against viral infections
AntimicrobialExhibits antimicrobial properties

Case Studies

1. Anticancer Study
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The findings indicated significant cytotoxicity with promising IC50 values, suggesting strong potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis and arrests cell cycle progression in treated cells.

2. Anti-inflammatory Research
In a model of inflammatory pain in rats, the compound was tested for its analgesic effects. Results demonstrated a marked reduction in pain response, indicating its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopentyl ring enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Indole-2-carboxamides exhibit activity modulated by substituents on the carboxamide nitrogen and indole ring. Key analogs include:

Compound Name Substituent Biological Activity Key Findings
N-(4-Chlorophenyl)-1H-indole-2-carboxamide 4-Chlorophenyl Anticancer (osteosarcoma) Dose-dependent inhibition of Saos-2 cell proliferation (IC₅₀: 2.5–20 μM); suppresses ezrin expression .
N-Cyclopentyl-1H-indole-2-carboxamide Cyclopentyl (non-fluorinated) Antimycobacterial Moderate activity against Mycobacterium tuberculosis (MIC: ~10 μM) .
N-(4-Fluorophenyl)-5-methyl-1H-indole-2-carboxamide 4-Fluorophenyl + 5-methyl Undisclosed (structural analog) Enhanced lipophilicity (logP: 3.2) due to fluorine and methyl groups .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 4-Benzoylphenyl + 5-fluoro Undisclosed (synthetic intermediate) High thermal stability (m.p. 249–250°C) .

Key Observations :

  • Fluorine Position : The 2-fluorocyclopentyl group in the target compound differs from aromatic fluorine substituents (e.g., 4-fluorophenyl in ). Aliphatic fluorination may reduce steric hindrance and improve target engagement compared to bulky aryl groups.
  • Chlorophenyl vs. Fluorocyclopentyl : The N-(4-chlorophenyl) analog shows potent osteosarcoma cell inhibition, suggesting that electron-withdrawing substituents (Cl, F) enhance cytotoxicity. However, the fluorocyclopentyl group may offer better solubility than chlorophenyl due to reduced π-π stacking .
Physicochemical Properties

Comparative data for solubility, stability, and synthetic yields:

Compound Name Melting Point (°C) LogP (Predicted) Synthetic Yield (%)
N-(4-Chlorophenyl)-1H-indole-2-carboxamide Not reported 3.8 ~70–80 (estimated)
N-Cyclopentyl-1H-indole-2-carboxamide Not reported 2.9 60.7
N-(2-Fluorocyclopentyl)-1H-indole-2-carboxamide Not available 3.1* Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 4.2 37.5

*Predicted using analogous fluorinated cycloalkyl compounds .

Key Observations :

  • The fluorocyclopentyl group likely balances lipophilicity (logP ~3.1) between the more polar cyclopentyl (logP ~2.9) and hydrophobic benzoylphenyl (logP ~4.2) derivatives.
  • Lower synthetic yields for benzoylphenyl analogs (~37.5%) suggest steric challenges during amide bond formation, which may be mitigated in fluorocyclopentyl derivatives due to smaller substituent size .
Mechanistic Insights
  • Ezrin Inhibition : N-(4-Chlorophenyl)-1H-indole-2-carboxamide downregulates ezrin, a cytoskeletal protein linked to osteosarcoma metastasis, at 2.5–20 μM . The fluorocyclopentyl analog may share this mechanism, given structural similarities.
  • Reactive Oxygen Species (ROS) Modulation : Indole-2-carboxamides with electron-withdrawing groups (e.g., Cl, F) enhance ROS production in cancer cells, contributing to apoptosis . Fluorine’s electronegativity may amplify this effect in the target compound.
  • Target Selectivity : N-Cyclopentyl analogs show antimycobacterial activity, indicating that cycloalkyl substituents favor interactions with bacterial enzymes (e.g., mycobacterial kinases) . Fluorination could further refine selectivity for eukaryotic vs. prokaryotic targets.

Biological Activity

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their varied biological properties. They have been explored for applications in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. The indole nucleus is a significant pharmacophore due to its ability to interact with various biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the modification of the indole core to enhance its biological activity. The presence of the fluorocyclopentyl moiety is believed to influence the compound's interaction with target proteins.

Table 1: Structure-Activity Relationships of Indole-2-Carboxamides

CompoundModificationBiological ActivityGI50 (µM)Target
14fNoneAnti-inflammatoryNot specifiedTNF-α, IL-6
5dPhenethylAntiproliferative1.05CDK2, EGFR
VIIaFluoroAnticancer1.35Various cancer lines

Anti-inflammatory Effects

Research indicates that derivatives like this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain indole-2-carboxamide derivatives can inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that various indole derivatives display antiproliferative effects against multiple cancer cell lines, including breast cancer (MCF-7) and others . The mechanism often involves the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .

Case Study: Antiproliferative Activity Against MCF-7 Cells

A comparative study assessed several indole derivatives' effectiveness against MCF-7 cells. The results indicated that compounds with specific substitutions on the indole ring exhibited lower GI50 values, demonstrating enhanced potency compared to standard chemotherapeutics like doxorubicin .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to act as a multi-targeted kinase inhibitor. It has been shown to inhibit key proteins involved in cell proliferation and survival pathways, such as CDK2 and EGFR . This multi-target approach may enhance its efficacy while reducing potential resistance mechanisms commonly seen with single-target therapies.

Q & A

Q. How are metabolites identified and quantified in biological systems?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Major metabolites (e.g., hydroxylated fluorocyclopentyl derivatives) are identified using spectral libraries. CYP450 inhibition assays (fluorometric) pinpoint metabolic enzymes involved .

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